Atrasentan Hydrochloride is a highly potent, orally bioavailable, and strictly selective endothelin A (ETA) receptor antagonist utilized extensively in preclinical nephrology and cardiovascular research. Procuring the optimized hydrochloride salt form overcomes the severe hydrophobicity of the atrasentan free base, enabling standardized formulation in aqueous vehicles for in vivo studies . With sub-nanomolar affinity (IC50 ~0.055 nM) and an exceptional ETA-to-ETB selectivity ratio exceeding 1200:1, this compound serves as a critical benchmark material for isolating ETA-mediated pathways in models of diabetic kidney disease (DKD) and IgA nephropathy without the confounding hemodynamic effects of dual endothelin receptor blockade [1].
Substituting Atrasentan Hydrochloride with its free base or alternative endothelin receptor antagonists (ERAs) like ambrisentan or macitentan introduces significant experimental and formulation risks. The free base exhibits poor aqueous solubility, leading to inconsistent gastrointestinal absorption, erratic pharmacokinetic profiles, and precipitation in standard laboratory dosing vehicles like CMC-Na . Furthermore, substituting with broader ERAs compromises target isolation; dual antagonists (e.g., macitentan) or moderately selective agents (e.g., ambrisentan) inadvertently block ETB receptors, which disrupts endogenous endothelin clearance and exacerbates fluid retention in renal models [1]. Procurement must therefore specify the highly selective atrasentan hydrochloride salt to ensure both formulation stability and precise mechanistic targeting.
Atrasentan free base is highly lipophilic and practically insoluble in aqueous media, complicating preclinical dosing. The hydrochloride salt (CAS 2984284-99-1) is engineered to improve solvation, achieving working concentrations of up to 0.75 mg/mL in standard 0.5% CMC-Na/saline vehicles with mild sonication . This salt form also readily dissolves in DMSO (≥10 mg/mL) for subsequent dilution into stable emulsions, preventing the spontaneous precipitation frequently observed with the free base during pH shifts in gastrointestinal models .
| Evidence Dimension | Aqueous vehicle solubility (0.5% CMC-Na/saline) |
| Target Compound Data | Atrasentan Hydrochloride: ~0.75 mg/mL (stable solution) |
| Comparator Or Baseline | Atrasentan Free Base: Practically insoluble (high precipitation risk) |
| Quantified Difference | Orders of magnitude improvement in aqueous vehicle compatibility |
| Conditions | 0.5% CMC-Na/saline water, mild sonication/warming, standard in vivo preparation |
Procuring the hydrochloride salt eliminates formulation bottlenecks and ensures reproducible dosing and bioavailability in animal models.
In comparative binding assays, atrasentan demonstrates extreme selectivity for the ETA receptor over the ETB receptor, with a selectivity ratio consistently measured at >1200:1, and up to 1800:1 in recent FDA reviews [1]. In contrast, ambrisentan offers a moderate selectivity ratio of approximately 77:1, while macitentan functions as a dual antagonist with a ratio near 50:1 [2]. This >15-fold advantage in selectivity over ambrisentan ensures that atrasentan selectively blunts pathogenic efferent arteriolar vasoconstriction without inhibiting the beneficial, ETB-mediated clearance of endothelin-1.
| Evidence Dimension | ETA vs. ETB binding selectivity ratio |
| Target Compound Data | Atrasentan: >1200:1 to 1800:1 |
| Comparator Or Baseline | Ambrisentan: ~77:1; Macitentan: ~50:1 |
| Quantified Difference | >15-fold higher ETA selectivity compared to ambrisentan |
| Conditions | In vitro human recombinant receptor binding assays |
High selectivity prevents confounding ETB-blockade artifacts, making this a highly precise ERA for isolating ETA-specific mechanisms in renal and cardiovascular research.
Atrasentan hydrochloride exhibits sub-nanomolar potency, with an IC50 for the ETA receptor of approximately 0.055 nM . This is significantly more potent than other in-class alternatives such as zibotentan, which requires higher dosing due to an ETA IC50 of 21 nM . The ~380-fold higher potency of atrasentan allows researchers to use drastically lower compound concentrations in cell-based assays. This minimizes the required volume of DMSO vehicle, effectively eliminating solvent-induced cytotoxicity and ensuring high reproducibility in sensitive primary cell workflows like human podocyte cultures.
| Evidence Dimension | ETA Receptor IC50 |
| Target Compound Data | Atrasentan: 0.055 nM |
| Comparator Or Baseline | Zibotentan: 21 nM |
| Quantified Difference | ~380-fold higher potency (lower IC50) |
| Conditions | In vitro ETA receptor inhibition assays |
Procuring this ultra-potent compound allows laboratories to reduce vehicle volumes in assays, directly improving cell viability and baseline reproducibility.
Due to its >1200:1 ETA selectivity, Atrasentan Hydrochloride is the preferred agent for studying podocyte protection and proteinuria reduction in DKD models, as it avoids the fluid-retention artifacts caused by ETB blockade seen with dual ERAs [1].
The hydrochloride salt's ability to form stable 0.75 mg/mL solutions in standard CMC-Na/saline vehicles makes it the ideal candidate for oral gavage studies requiring strict dose-exposure linearity and reproducible bioavailability .
Its sub-nanomolar potency (IC50 ~0.055 nM) allows researchers to inhibit ETA in delicate primary mesangial or podocyte cultures using minimal compound concentrations, effectively eliminating DMSO-induced cytotoxicity from the experimental baseline .